9-cis Retinoyl b-D-Glucuronide

Description

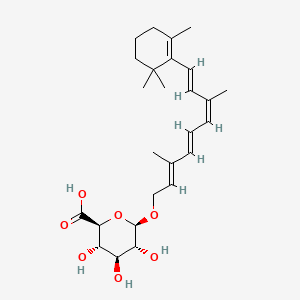

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13+/t20-,21-,22+,23-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHVRAMISWFIRU-NPWLVQBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Endogenous Role of 9-cis-Retinoyl β-D-Glucuronide: A Technical Guide for Researchers

Abstract

9-cis-Retinoyl β-D-Glucuronide (9-cis-RAG) is a significant endogenous metabolite of 9-cis-retinoic acid (9-cis-RA), a potent pan-agonist for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). While historically viewed as a detoxification and elimination product, emerging evidence supports a more nuanced role for 9-cis-RAG in retinoid homeostasis. This technical guide provides an in-depth exploration of the biosynthesis, metabolism, and purported endogenous functions of 9-cis-RAG. We will delve into its role as a stable, transportable reservoir of 9-cis-RA, its enzymatic regulation, and the methodologies required for its study. This document is intended for researchers in pharmacology, drug metabolism, and molecular biology, offering both foundational knowledge and practical protocols to investigate this intriguing retinoid metabolite.

Introduction: The Expanding Universe of Retinoid Signaling

Retinoid signaling, pivotal for cellular differentiation, proliferation, and apoptosis, is orchestrated by a complex network of metabolites derived from Vitamin A (retinol). The biological activity of retinoids is primarily mediated by the nuclear receptors RARs and RXRs. All-trans-retinoic acid (atRA) is the canonical ligand for RARs, while 9-cis-RA is unique in its ability to bind and activate both RARs and RXRs with high affinity[1][2]. This dual agonism positions 9-cis-RA as a critical signaling molecule with a broad spectrum of biological activities[3].

The tight regulation of 9-cis-RA levels is crucial, as excesses can be cytotoxic. One of the primary metabolic fates of 9-cis-RA is glucuronidation, an enzymatic process that conjugates a glucuronic acid moiety to the retinoid, forming 9-cis-RAG[4][5]. This biotransformation increases the water solubility of the molecule, facilitating its excretion. However, the story of 9-cis-RAG does not end with elimination. It is now understood that retinoyl glucuronides are biologically active, capable of being hydrolyzed back to their parent retinoic acid in target tissues[6][7]. This positions 9-cis-RAG as a potential stable pro-drug, modulating the spatiotemporal availability of 9-cis-RA.

Biosynthesis and Metabolism: A Two-Step Regulatory Axis

The endogenous lifecycle of 9-cis-RAG is governed by the interplay of two key enzymatic processes: its synthesis from 9-cis-RA via UDP-glucuronosyltransferases (UGTs) and its hydrolysis back to 9-cis-RA by β-glucuronidases.

Formation of 9-cis-Retinoyl β-D-Glucuronide

The conjugation of glucuronic acid to 9-cis-RA is catalyzed by UGTs, a superfamily of enzymes primarily located in the endoplasmic reticulum of liver, intestine, and kidney cells[8]. While the specific UGT isoforms with the highest affinity for 9-cis-RA are still under full investigation, studies on related retinoids suggest that members of the UGT1A and UGT2B families are the primary candidates.

-

Key Enzymes: Research has demonstrated that human UGT2B7 is a major isoform involved in the glucuronidation of retinoids. Additionally, UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 have been shown to be responsible for the glucuronidation of other retinoic acid isomers and are likely involved in 9-cis-RAG formation[8].

The process of glucuronidation serves two immediate purposes: it detoxifies excess 9-cis-RA and prepares it for transport and eventual elimination.

Reactivation: The Role of β-Glucuronidase

The biological significance of 9-cis-RAG as more than just a waste product hinges on its ability to be converted back to its active parent compound. This reverse reaction is catalyzed by β-glucuronidase (GUS), an enzyme found in various tissues and also expressed by gut microbiota[7][9].

-

Tissue-Specific Activity: β-glucuronidase is widely distributed in mammalian tissues, with significant activity in the liver, kidney, and intestine[8][9]. Notably, β-glucuronidase has been found to co-localize with enzymes involved in retinoid metabolism at the endoplasmic reticulum in the liver, suggesting a localized mechanism for retinoid reactivation[7]. The presence of this enzyme in target tissues allows for the localized release of 9-cis-RA, providing a mechanism for tissue-specific modulation of retinoid signaling.

This enzymatic cycle of glucuronidation and deglucuronidation establishes 9-cis-RAG as a circulating reservoir that can be tapped into by tissues expressing β-glucuronidase.

Caption: Metabolic pathway of 9-cis-RAG.

The Endogenous Role: A Stable Transport Form of a Potent Ligand

The primary endogenous role of 9-cis-RAG appears to be that of a stable, water-soluble transport form and a tissue-specific source of 9-cis-RA[6]. This "pro-drug" hypothesis is supported by several lines of evidence and reasoning:

-

Increased Stability: Glucuronidation protects the reactive carboxylic acid group of 9-cis-RA, potentially reducing its non-specific interactions and increasing its circulatory half-life.

-

Facilitated Transport: As a more polar molecule, 9-cis-RAG is readily transported in the bloodstream and can be taken up by tissues.

-

Controlled Release: The activity of β-glucuronidase in specific tissues allows for the controlled and localized release of the highly active 9-cis-RA, ensuring that its potent effects are exerted only where needed. This mechanism would prevent systemic overexposure to 9-cis-RA.

-

Enterohepatic Circulation: Glucuronides secreted in the bile can be hydrolyzed by gut bacteria, and the released aglycone (9-cis-RA) can be reabsorbed, creating an enterohepatic circulation loop that prolongs the availability of the retinoid.

While direct receptor binding by 9-cis-RAG has not been demonstrated, its ability to regenerate 9-cis-RA makes it an integral part of the retinoid signaling network.

Quantitative Analysis: Measuring Endogenous Levels

Accurate quantification of 9-cis-RAG and its parent compound is essential for understanding their physiological roles. Due to their light and oxygen sensitivity, special handling precautions are necessary[1].

| Retinoid | Typical Endogenous Concentration (Human Serum) | Method |

| Retinoyl Glucuronide (total) | 1.5 - 5.1 ng/mL (mean 2.42 ng/mL) | HPLC |

| 9-cis-Retinoic Acid | < 1 nmol/L (fasting) | HPLC-MS/MS |

Data compiled from references[2][10].

Experimental Protocols

The following protocols provide a framework for the extraction, quantification, and functional analysis of 9-cis-RAG.

Protocol 1: Extraction of Retinoids from Plasma/Serum

This protocol is based on solid-phase extraction (SPE), which is efficient for parallel processing of multiple samples[11][12].

Materials:

-

C18 and Aminopropyl SPE cartridges

-

Acetonitrile, Methanol, Hexane, Isopropanol (HPLC grade)

-

Internal standard (e.g., a deuterated retinoid)

-

Centrifuge, Nitrogen evaporator

Procedure:

-

Sample Preparation: Thaw plasma/serum samples on ice under subdued light. Add internal standard to each sample.

-

Protein Precipitation: Add an equal volume of cold acetonitrile to the sample, vortex, and centrifuge to pellet proteins.

-

C18 SPE:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge with a water/methanol mixture to remove polar impurities.

-

Elute the retinoids with methanol or acetonitrile.

-

-

Aminopropyl SPE (for lipid removal):

-

Condition an aminopropyl SPE cartridge with hexane.

-

Load the eluate from the C18 step (after solvent exchange to a non-polar solvent like hexane).

-

Wash with hexane to remove neutral lipids.

-

Elute the retinoids with a slightly more polar solvent, such as hexane with a small percentage of isopropanol.

-

-

Final Steps: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC Analysis of 9-cis-RAG and 9-cis-RA

This method is adapted from established protocols for separating retinoid isomers and their glucuronides[13][14][15][16].

Instrumentation and Columns:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% acetic or formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% acetic or formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the more polar glucuronides from the less polar retinoic acid isomers. A shallow gradient is often necessary for good resolution.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 350 nm.

Procedure:

-

Inject the reconstituted extract from Protocol 1.

-

Run the gradient program.

-

Identify peaks by comparing retention times with authentic standards of 9-cis-RAG and 9-cis-RA.

-

Quantify using a standard curve generated from the authentic standards and normalized to the internal standard.

Caption: Workflow for HPLC analysis of retinoids.

Protocol 3: RAR/RXR Luciferase Reporter Assay

This cell-based assay can determine the biological activity of 9-cis-RAG by measuring its ability to be converted to 9-cis-RA and subsequently activate RAR or RXR[3][17][18][19].

Materials:

-

HEK293 or other suitable mammalian cell line.

-

Expression plasmids for RAR or RXR.

-

Reporter plasmid containing a luciferase gene downstream of a retinoic acid response element (RARE).

-

Transfection reagent.

-

9-cis-RA (as a positive control).

-

9-cis-RAG (test compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the RARE-luciferase reporter plasmid.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 9-cis-RAG, 9-cis-RA (positive control), or vehicle (negative control).

-

Incubation: Incubate for 18-24 hours to allow for receptor activation and luciferase expression.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Read the luminescence on a plate-reading luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the activity induced by 9-cis-RAG to that of 9-cis-RA.

Conclusion and Future Directions

9-cis-Retinoyl β-D-Glucuronide is an integral component of the endogenous retinoid network. Far from being a mere detoxification product, it functions as a stable, transportable reservoir for the potent nuclear receptor ligand 9-cis-RA. The enzymatic balance between UGTs and β-glucuronidases in various tissues dictates the local availability of 9-cis-RA, adding a critical layer of regulation to retinoid signaling.

Future research should focus on:

-

Identifying the specific UGT and β-glucuronidase isoforms responsible for 9-cis-RAG metabolism in different tissues.

-

Quantifying the endogenous levels of 9-cis-RAG in various tissues to better understand its distribution and availability.

-

Investigating the potential for therapeutic modulation of UGT and β-glucuronidase activity to control retinoid signaling in diseases such as cancer and metabolic disorders.

A deeper understanding of the endogenous role of 9-cis-RAG will undoubtedly open new avenues for therapeutic intervention and provide a more complete picture of the intricate world of retinoid biology.

References

-

Arnhold, T., Tzimas, G., Wittfoht, W., Plonait, S., & Nau, H. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. Life sciences, 59(10), PL169-77. [Link]

-

Klívanová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC. Endocrine Regulations, 36(3), 133-137. [Link]

-

Barua, A. B. (1997). Retinoyl beta-glucuronide: a biologically active form of vitamin A. Nutrition reviews, 55(7), 259–267. [Link]

-

O-Yang, C., Amann, R., Ghaffari, M., Wultsch, G., Zechner, R., & Taschler, U. (2012). Esterase 22 and β-glucuronidase hydrolyze retinoids in mouse liver. The Journal of biological chemistry, 287(7), 4879–4887. [Link]

-

Lippel, K., & Olson, J. A. (1968). Biosynthesis of beta-glucuronides of retinol and of retinoic acid in vivo and in vitro. The Journal of lipid research, 9(2), 168–175. [Link]

-

Sass, J. O., Tzimas, G., & Nau, H. (1994). 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid. Life sciences, 54(6), PL69–PL74. [Link]

-

Handelman, G. J., Haskell, M. J., Clifford, A. J., & Blumberg, J. B. (1993). Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies. Clinical chemistry, 39(9), 1957–1961. [Link]

-

Li, Y., & Wang, H. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Assay and drug development technologies, 5(5), 687–694. [Link]

-

Clifford, A. J., Jones, A. D., & Tondeur, Y. (1993). Solid-Phase Extraction Protocol for Isolating Retinol-d4 and Retinol from Plasma for Parallel Processing for Epidemiological Studies. Clinical Chemistry, 39(9), 1957-1961. [Link]

-

Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantification of endogenous retinoids. Analytical biochemistry, 378(1), 77–85. [Link]

-

Sass, J. O., Masgrau, E., Saurat, J. H., & Nau, H. (1995). Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites. Drug metabolism and disposition: the biological fate of chemicals, 23(4), 427–431. [Link]

-

Taschler, U., O-Yang, C., & Zechner, R. (2012). Esterase 22 and beta-glucuronidase hydrolyze retinoids in mouse liver. Semantic Scholar. [Link]

-

Sass, J. O., & Nau, H. (1994). Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography. Journal of chromatography. A, 685(1), 182–188. [Link]

-

EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]

-

Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. The Biochemical journal, 388(Pt 1), 363–370. [Link]

-

Promega GmbH. Nuclear Receptor Analysis Luciferase Vectors. [Link]

-

Miyagi, Y., Yokoyama, H., Shiraishi, H., Matsumoto, M., & Ishii, H. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Journal of chromatography. B, Biomedical sciences and applications, 757(2), 365–368. [Link]

-

Van den Hof, P. (2022). 9-cis-Retinoic Acid Improves Disease Modelling in iPSC-Derived Liver Organoids. Vrije Universiteit Brussel. [Link]

-

Schmidt, C. K., Brouwer, A., & Nau, H. (2003). Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(12), 1306–1314. [Link]

-

BioAssay Systems. Beta Glucuronidase Assay Kit. [Link]

-

Li, Y., & Wang, H. (2007). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ResearchGate. [Link]

-

Tang, G., & Russell, R. M. (1991). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid in a single sample of human plasma by high-performance liquid chromatography. Journal of Food and Drug Analysis, 1(1), 1-10. [Link]

-

Adebiyi, B. E., Adebiyi, O. A., & Owira, P. M. O. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 147, 105295. [Link]

-

Barua, A. B., & Olson, J. A. (1986). Retinoyl beta-glucuronide: an endogenous compound of human blood. The American journal of clinical nutrition, 43(4), 481–485. [Link]

-

Wacher, V. J., Salphati, L., & Benet, L. Z. (1996). Active secretion of digoxin by Caco-2 cells requires expression of the MDR1 gene. The Journal of pharmacology and experimental therapeutics, 278(2), 565–570. [Link]

-

Wang, H., Li, Y., & Liu, J. (2007). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current chemical genomics, 1, 73–80. [Link]

-

Miyagi, Y., Yokoyama, H., Shiraishi, H., Matsumoto, M., & Ishii, H. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Journal of chromatography. B, Biomedical sciences and applications, 757(2), 365–368. [Link]

-

Wang, X. D., Krinsky, N. I., Marini, R. P., Tang, G., & Russell, R. M. (1993). Intestinal absorption and metabolism of 9-cis-beta-carotene in vivo: biosynthesis of 9-cis-retinoic acid. The Journal of biological chemistry, 268(24), 17987–17994. [Link]

-

Arnhold, T., Tzimas, G., Wittfoht, W., Plonait, S., & Nau, H. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. Life sciences, 59(10), PL169–PL177. [Link]

Sources

- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eubopen.org [eubopen.org]

- 4. 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retinoyl beta-glucuronide: a biologically active form of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Esterase 22 and beta-glucuronidase hydrolyze retinoids in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of beta-glucuronides of retinol and of retinoic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Retinoyl beta-glucuronide: an endogenous compound of human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. sav.sk [sav.sk]

- 14. Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 9-cis Retinoyl β-D-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific importance of 9-cis Retinoyl β-D-Glucuronide (9-cis-RAG). From the foundational discoveries in retinoid research to the identification of this key metabolite, this document details the scientific journey that has shaped our understanding of its role in retinoid metabolism and signaling. We delve into the intricacies of its biosynthesis and chemical synthesis, provide detailed analytical methodologies for its detection and quantification, and explore its biological functions and potential therapeutic implications. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Expanding Universe of Retinoid Signaling

Vitamin A and its derivatives, collectively known as retinoids, are a class of lipophilic molecules that play crucial roles in a myriad of physiological processes, including vision, embryonic development, cellular differentiation, and immune function. The biological activity of retinoids is primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors act as ligand-inducible transcription factors that, upon binding to their cognate ligands, regulate the expression of specific target genes.

For many years, all-trans-retinoic acid (atRA) was considered the principal active form of vitamin A. However, the discovery of a second class of retinoid receptors, the RXRs, which did not bind atRA with high affinity, suggested the existence of other endogenous retinoid ligands. This set the stage for a paradigm shift in the understanding of retinoid signaling.

The Pivotal Discovery of 9-cis Retinoic Acid

In 1992, a significant breakthrough occurred with the independent discovery by two research groups that 9-cis-retinoic acid is a high-affinity ligand for RXRs.[1][2] This novel retinoid was also found to bind to and activate RARs, establishing it as a pan-agonist for both receptor families.[1] This discovery was a watershed moment, as it unveiled a new layer of complexity in retinoid signaling and positioned 9-cis-retinoic acid as a key player in mediating the pleiotropic effects of vitamin A. The ability of 9-cis-retinoic acid to activate both RAR and RXR pathways opened up new avenues of research into its unique biological functions and therapeutic potential.

Unveiling a Major Metabolite: The Discovery of 9-cis Retinoyl β-D-Glucuronide

Following the discovery of 9-cis-retinoic acid, the focus shifted to understanding its metabolic fate. It was hypothesized that, like other retinoic acid isomers, 9-cis-retinoic acid would undergo metabolic transformations to facilitate its elimination from the body. This line of inquiry led to the identification of 9-cis Retinoyl β-D-Glucuronide (9-cis-RAG) as a major metabolite.

First Identification in Rodents

In 1994, a pivotal study by Sass et al. provided the first evidence for the existence of 9-cis-RAG.[3] Following the oral administration of 9-cis-retinaldehyde to pregnant mice and rats, they identified a previously unknown metabolite in plasma and various tissues. Through meticulous analytical work, including high-performance liquid chromatography (HPLC) and enzymatic hydrolysis with β-glucuronidase, they confirmed the identity of this metabolite as 9-cis-RAG.[3] Their findings demonstrated that glucuronidation is a significant metabolic pathway for 9-cis-retinoic acid in these species.

Confirmation in Humans

Building on their initial discovery, the same research group, in 1995, reported the identification of 9-cis-RAG in human subjects.[4] After oral administration of 9-cis-retinoic acid to healthy male volunteers, they detected two major urinary metabolites: 9-cis-RAG and 9-cis-4-oxo-retinoyl-β-glucuronide.[4] This study solidified the importance of glucuronidation as a key metabolic route for 9-cis-retinoic acid in humans and highlighted the potential for this metabolite to serve as a biomarker of 9-cis-retinoic acid exposure.

Biosynthesis and Chemical Synthesis of 9-cis Retinoyl β-D-Glucuronide

The ability to study the biological role of 9-cis-RAG and to use it as an analytical standard necessitated the development of methods for its synthesis.

Biosynthesis

The biosynthesis of 9-cis-RAG occurs primarily in the liver and to a lesser extent in other tissues like the kidney and intestinal mucosa.[5] This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are located in the endoplasmic reticulum.[5] The process involves the transfer of a glucuronic acid moiety from the co-substrate uridine diphosphate glucuronic acid (UDPGA) to the carboxylic acid group of 9-cis-retinoic acid.

While the specific UGT isoforms responsible for the glucuronidation of 9-cis-retinoic acid have not been definitively identified, studies on the closely related 13-cis-retinoic acid have implicated several UGT1A and UGT2B isoforms. It is highly probable that a similar subset of UGTs is involved in the formation of 9-cis-RAG.

Experimental Protocol: In Vitro Enzymatic Synthesis of Retinoyl Glucuronides using Liver Microsomes

This protocol is adapted from the general methods used for the in vitro synthesis of retinoyl glucuronides.[5]

-

Preparation of Microsomes:

-

Homogenize fresh liver tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Wash the microsomal pellet with buffer and resuspend in a known volume of buffer. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Glucuronidation Reaction:

-

In a reaction tube, combine the following components:

-

Liver microsomes (typically 0.1-1.0 mg/mL final protein concentration)

-

9-cis-retinoic acid (substrate, dissolved in a suitable solvent like ethanol or DMSO and added to the reaction mixture to achieve the desired final concentration, e.g., 10-100 µM)

-

UDPGA (co-substrate, final concentration typically 1-5 mM)

-

A buffer to maintain pH 7.0-7.5 (e.g., Tris-HCl or phosphate buffer)

-

Optionally, a detergent like Brij 58 can be included to activate the UGT enzymes.

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-120 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the 9-cis-RAG and analyze by HPLC or LC-MS/MS.

-

Chemical Synthesis

The chemical synthesis of retinoyl glucuronides provides a means to produce larger quantities of the compound for use as a reference standard and for in-depth biological studies. A general method for the synthesis of all-trans-retinoyl β-D-glucuronide has been described, which can be adapted for the synthesis of the 9-cis isomer.[6]

Experimental Protocol: Chemical Synthesis of Retinoyl Glucuronides

This protocol is based on the synthesis of all-trans-retinoyl glucuronide and would require optimization for the 9-cis isomer.[7]

-

Activation of the Carboxylic Acid:

-

Convert 9-cis-retinoic acid to a more reactive derivative, such as an acid chloride or an activated ester. For example, reacting 9-cis-retinoic acid with oxalyl chloride or thionyl chloride can yield the corresponding acid chloride.

-

-

Coupling with a Protected Glucuronic Acid Derivative:

-

React the activated 9-cis-retinoic acid derivative with a protected form of glucuronic acid, such as a glucuronic acid lactone or a methyl ester with protected hydroxyl groups (e.g., acetylated). This reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize any acid formed.

-

-

Deprotection:

-

Remove the protecting groups from the glucuronic acid moiety. For example, acetyl groups can be removed by mild alkaline hydrolysis.

-

-

Purification:

-

Purify the final product, 9-cis-RAG, using chromatographic techniques such as silica gel chromatography followed by preparative HPLC.

-

Analytical Methodologies

The accurate detection and quantification of 9-cis-RAG in biological matrices are crucial for studying its pharmacokinetics and biological relevance. High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common method for the separation of retinoids and their metabolites. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an ion-pairing agent like ammonium acetate) and an organic solvent such as methanol or acetonitrile. The separation is usually achieved using a gradient elution program. Detection is performed by monitoring the UV absorbance at the characteristic wavelength for retinoids (around 350 nm). A method for the simultaneous analysis of various retinoic acid and retinoyl glucuronide isomers by HPLC has been described.[8]

Table 1: Representative HPLC Conditions for Retinoid Analysis

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.8) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-dependent increase in the percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 350 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique allows for the selective detection and quantification of 9-cis-RAG even in complex biological matrices. The analysis is typically performed using electrospray ionization (ESI) in the negative ion mode, monitoring the specific precursor-to-product ion transitions for 9-cis-RAG.

Experimental Protocol: LC-MS/MS Quantification of 9-cis-RAG in Plasma

This is a generalized protocol that would require validation for specific applications.

-

Sample Preparation:

-

To a plasma sample (e.g., 100 µL), add an internal standard (e.g., a stable isotope-labeled analog of 9-cis-RAG).

-

Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reverse-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

-

Ionization Mode: Negative ion mode.

-

MRM Transitions: Monitor the specific precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion of 9-cis-RAG.

-

Biological Significance and Function

The formation of 9-cis-RAG has several important biological implications.

A Role in Detoxification and Elimination

Glucuronidation is a major phase II metabolic pathway that increases the water solubility of lipophilic compounds, thereby facilitating their excretion in urine and bile.[9] The conversion of 9-cis-retinoic acid to the more water-soluble 9-cis-RAG is a key step in its detoxification and elimination from the body.

A Potential Pro-drug for 9-cis-Retinoic Acid

While glucuronidation is often viewed as a terminal detoxification step, there is evidence to suggest that retinoyl glucuronides can be hydrolyzed back to their parent retinoic acid by β-glucuronidases present in various tissues.[9] This raises the possibility that 9-cis-RAG may serve as a circulating reservoir or transport form of 9-cis-retinoic acid, which can be released at target tissues to exert its biological effects. Studies on all-trans-retinoyl glucuronide have shown that it can be hydrolyzed in vivo to release all-trans-retinoic acid.[10]

Direct Biological Activity

The question of whether 9-cis-RAG possesses intrinsic biological activity remains an area of active investigation. Studies on all-trans-retinoyl glucuronide have shown that it does not bind with high affinity to RARs.[11] It is likely that 9-cis-RAG also has a low affinity for both RARs and RXRs. Therefore, its biological effects are most likely mediated through its conversion back to 9-cis-retinoic acid.

Signaling Pathways and Experimental Workflows

The discovery of 9-cis-retinoic acid and its glucuronide has added significant detail to our understanding of retinoid signaling.

Diagram: Biosynthesis and Metabolism of 9-cis Retinoic Acid

Caption: Biosynthesis and metabolism of 9-cis-retinoic acid.

Diagram: Experimental Workflow for Identification of 9-cis-RAG

Caption: Workflow for the identification of 9-cis-RAG.

Conclusion and Future Directions

The discovery of 9-cis Retinoyl β-D-Glucuronide has been a significant step forward in our understanding of retinoid metabolism. Initially identified as a major metabolite of 9-cis-retinoic acid in both rodents and humans, its role extends beyond simple detoxification. The potential for 9-cis-RAG to act as a pro-drug, delivering the potent RXR and RAR agonist 9-cis-retinoic acid to target tissues, opens up exciting possibilities for therapeutic intervention.

Future research should focus on several key areas:

-

Definitive identification of the UGT isoforms responsible for 9-cis-retinoic acid glucuronidation to better predict drug-drug interactions and individual variations in metabolism.

-

In-depth investigation of the biological activity of 9-cis-RAG to determine if it has any direct signaling roles independent of its conversion to 9-cis-retinoic acid.

-

Elucidation of the tissue-specific regulation of β-glucuronidase activity to understand how the release of 9-cis-retinoic acid from its glucuronide conjugate is controlled.

-

Exploration of the therapeutic potential of 9-cis-RAG as a more stable and potentially less toxic alternative to 9-cis-retinoic acid for the treatment of various diseases, including cancer and metabolic disorders.

By continuing to unravel the complexities of 9-cis-RAG metabolism and function, we can further harness the therapeutic potential of the retinoid signaling pathway for the benefit of human health.

References

-

Sass, J. O., Masgrau, E., Saurat, J. H., & Nau, H. (1995). Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites. Drug Metabolism and Disposition, 23(8), 887-891. [Link]

-

Lippel, K., & Olson, J. A. (1968). Biosynthesis of beta-glucuronides of retinol and of retinoic acid in vivo and in vitro. The Journal of Lipid Research, 9(2), 168-175. [Link]

-

Barua, A. B., & Olson, J. A. (1985). Chemical synthesis of all-trans retinoyl beta-glucuronide. The Journal of Lipid Research, 26(10), 1277-1282. [Link]

-

Sass, J. O., & Nau, H. (1994). Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 685(1), 182-188. [Link]

-

Barua, A. B., & Olson, J. A. (1986). Retinoyl beta-glucuronide: an endogenous compound of human blood. The American Journal of Clinical Nutrition, 43(4), 481-485. [Link]

-

Barua, A. B., & Olson, J. A. (2000). Pharmacokinetics of chronically administered all-trans-retinoyl-beta-glucuronide in mice. Cytobios, 103(403), 89-96. [Link]

-

Barua, A. B., & Sidell, N. (1991). Retinoyl beta-glucuronide: lack of binding to receptor proteins of retinoic acid as related to biological activity. Skin Pharmacology, 4(3), 158-164. [Link]

-

Ghosal, A., & Ritter, J. K. (2001). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions, 133(1-2), 13-25. [Link]

-

Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., Stein, R. B., Eichele, G., Evans, R. M., & Thaller, C. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397-406. [Link]

-

Sass, J. O., & Nau, H. (1994). Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 685(1), 182-188. [Link]

-

Barua, A. B. (1997). Retinoyl beta-glucuronide: a biologically active form of vitamin A. Nutrition Reviews, 55(7), 259-267. [Link]

-

Barua, A. B., & Olson, J. A. (1985). Chemical synthesis of all-trans retinoyl beta-glucuronide. The Journal of Lipid Research, 26(10), 1277-1282. [Link]

-

Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). 9-Cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha. Nature, 355(6358), 359-361. [Link]

-

Sass, J. O., Tzimas, G., & Nau, H. (1994). 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid. Life Sciences, 54(6), PL69-PL74. [Link]

- Blaner, W. S., & Olson, J. A. (1994). Retinol and retinoic acid metabolism. In The Retinoids: Biology, Chemistry, and Medicine (pp. 229-255). Raven Press.

-

Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., Stein, R. B., Eichele, G., Evans, R. M., & Thaller, C. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397–406. [Link]

-

Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). A new retinoic acid receptor orphan receptor heterodimer which binds to the retinoic acid response element. Nature, 355(6358), 359-361. [Link]

Sources

- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 2. covachem.com [covachem.com]

- 3. 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of beta-glucuronides of retinol and of retinoic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical synthesis of all-trans retinoyl beta-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Esterase 22 and beta-glucuronidase hydrolyze retinoids in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of chronically administered all-trans-retinoyl-beta-glucuronide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Retinoyl beta-glucuronide: lack of binding to receptor proteins of retinoic acid as related to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 9-cis Retinoyl β-D-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 9-cis Retinoyl β-D-Glucuronide (9-cis-RAG), a significant metabolite of 9-cis-retinoic acid (9-cis-RA). As a key signaling molecule that ligates Retinoid X Receptors (RXRs), 9-cis-RA plays a pivotal role in numerous physiological processes. Its metabolic conversion via glucuronidation is a critical mechanism for regulating its bioavailability and cellular activity. This document details the core enzymology, reaction kinetics, and cellular localization of this pathway. Furthermore, it offers field-proven, step-by-step protocols for the in vitro study of 9-cis-RAG biosynthesis and its analytical quantification, designed to ensure technical accuracy and reproducibility. This guide is intended to serve as an authoritative resource for professionals engaged in retinoid research, pharmacology, and drug development.

Introduction: The Significance of Retinoid Metabolism

Retinoids, a class of compounds derived from vitamin A, are powerful regulators of cellular activities, including growth, differentiation, and apoptosis.[1] Their biological effects are primarily mediated by nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] The precise control of retinoid concentrations is paramount, as both deficiency and excess can lead to pathological conditions.

1.1 9-cis-Retinoic Acid: A Pan-Receptor Agonist

All-trans-retinoic acid (atRA) is the canonical ligand for RARs. However, its isomer, 9-cis-retinoic acid (9-cis-RA), holds a unique position as it can bind to and activate both RARs and RXRs.[2] This makes 9-cis-RA a crucial signaling molecule in the complex network of retinoid-mediated gene regulation.[3] The biosynthesis of 9-cis-RA itself is a subject of ongoing research, with evidence pointing to the oxidation of 9-cis-retinol.[4]

1.2 Glucuronidation: A Critical Pathway in Retinoid Homeostasis

The cellular concentration of active retinoids is tightly controlled through a balance of synthesis and catabolism.[5][6] Glucuronidation, a major Phase II metabolic process, involves the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion.[7] This process is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[8] In the context of retinoids, glucuronidation is not merely a detoxification pathway but a key homeostatic mechanism. The resulting retinoyl glucuronides are biologically active, potentially serving as storage forms or transport molecules that can be hydrolyzed back to the parent retinoic acid.[1]

1.3 Introducing 9-cis Retinoyl β-D-Glucuronide (9-cis-RAG)

The glucuronidated metabolite of 9-cis-RA, 9-cis-retinoyl β-D-glucuronide (9-cis-RAG), is a major metabolite found in plasma and various tissues in animal models.[2] Its formation underscores the importance of this metabolic route in the disposition of 9-cis-RA.[2] Understanding the biosynthesis of 9-cis-RAG is therefore essential for comprehending the overall regulation of 9-cis-RA signaling and for the development of retinoid-based therapeutics.

The Core Biosynthetic Pathway: Enzymology and Mechanism

The biosynthesis of 9-cis-RAG is a single-step enzymatic reaction that conjugates 9-cis-RA with glucuronic acid.

2.1 Key Enzymes: The UDP-Glucuronosyltransferase (UGT) Superfamily

UGTs are membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells, but also found in extrahepatic tissues like the intestine, kidneys, and brain.[7][8] They catalyze the transfer of glucuronic acid from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate.[9] The UGT superfamily is divided into families, including UGT1A and UGT2B, several isoforms of which are implicated in retinoid metabolism.[8]

While much of the research has focused on all-trans-RA, the structural similarity suggests that the same UGT isoforms are responsible for 9-cis-RA glucuronidation. Studies have shown that human UGT2B7 is a key enzyme in the glucuronidation of retinoids.[1] Furthermore, several UGT1A isoforms, such as UGT1A1, UGT1A3, and UGT1A9, have been shown to glucuronidate 13-cis-RA, a structurally related isomer, suggesting their potential involvement in 9-cis-RA metabolism as well.[10]

2.2 The Catalytic Mechanism

The glucuronidation of 9-cis-RA occurs at its terminal carboxylic acid group, forming an acyl glucuronide. The reaction proceeds via a nucleophilic attack from the carboxylate of 9-cis-RA on the anomeric carbon of the glucuronic acid moiety of UDPGA.

Caption: Biosynthesis of 9-cis-Retinoyl β-D-Glucuronide.

2.3 Substrate Specificity and Enzyme Kinetics

The kinetics of retinoid glucuronidation can be complex. For the related isomer all-trans-retinoic acid, apparent Km values in rat liver and intestinal microsomes were reported to be 125 µM and 173 µM, respectively, with Vmax values of 41 and 62 pmol/min/mg protein.[11] Studies on 13-cis-RA glucuronidation by specific UGT isoforms revealed that UGT1A9 had the lowest Km, suggesting it may be the most important enzyme at physiological concentrations.[10] It is plausible that 9-cis-RA exhibits similar kinetic profiles with these enzymes.

| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg) |

| Rat Liver Microsomes | all-trans-RA | 125 | 41 |

| Rat Intestinal Microsomes | all-trans-RA | 173 | 62 |

| Table 1: Kinetic parameters for all-trans-retinoic acid glucuronidation in rat microsomes. Data extracted from Zile et al. (1993).[11] |

Experimental Approaches to Studying 9-cis-RAG Biosynthesis

Investigating the biosynthesis of 9-cis-RAG requires robust in vitro assays coupled with sensitive analytical techniques.

3.1 In Vitro Enzyme Assays using Microsomes

Microsomes, which are vesicles of fragmented endoplasmic reticulum, are the standard tool for in vitro glucuronidation studies as they contain a high concentration of UGT enzymes.

3.1.1 Protocol: Preparation of Liver Microsomes

-

Expertise & Experience: This protocol is a standard method for isolating the cellular fraction rich in Phase I and Phase II metabolic enzymes. The key is to maintain low temperatures throughout to preserve enzyme activity and to use differential centrifugation to separate cellular components based on their size and density.

-

Tissue Homogenization: Euthanize the animal (e.g., rat, mouse) and perfuse the liver with ice-cold 0.9% saline. Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Differential Centrifugation: Centrifuge the homogenate at 9,000 x g for 20 min at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Microsome Pelleting: Carefully transfer the supernatant (S9 fraction) to a new tube and centrifuge at 100,000 x g for 60 min at 4°C. The resulting pellet is the microsomal fraction.

-

Washing and Storage: Discard the supernatant. Resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 20% glycerol) and store at -80°C until use. Determine protein concentration using a standard method (e.g., Bradford assay).

3.1.2 Protocol: In Vitro Glucuronidation Assay

-

Trustworthiness: This protocol incorporates critical controls for self-validation. The use of alamethicin is crucial to overcome enzyme latency, ensuring maximal activity is measured. A reaction without the UDPGA cofactor serves as a negative control to account for any non-enzymatic degradation or substrate binding.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes to equilibrate the temperature.[14]

-

Reaction Initiation: Start the reaction by adding UDPGA (e.g., 2-5 mM).[14][15] The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.[14] This precipitates the protein.

-

Sample Processing: Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

Caption: General workflow for an in vitro 9-cis-RAG biosynthesis assay.

3.2 Analytical Techniques for 9-cis-RAG Quantification

Accurate quantification of the formed 9-cis-RAG is critical. High-Performance Liquid Chromatography (HPLC) is the method of choice.

3.2.1 High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can effectively separate 9-cis-RAG from its parent compound and other isomers.[16]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent like methanol or acetonitrile is typically used.[16][17]

-

Detection: UV detection at a wavelength near the absorbance maximum for retinoids (typically 340-350 nm) provides excellent sensitivity.[18]

-

Quantification: The concentration of 9-cis-RAG is determined by comparing the peak area from the sample to a standard curve generated with an authentic 9-cis-RAG standard.

Regulation of 9-cis-RAG Biosynthesis

The production of 9-cis-RAG is not static but is subject to complex regulation at the transcriptional level. Interestingly, retinoids themselves can regulate the expression of the very enzymes that metabolize them. For instance, both atRA and 9-cis-RA have been shown to significantly suppress the mRNA expression of UGT2B7 in Caco-2 intestinal cells.[1] This suggests a negative feedback loop where high concentrations of active retinoids down-regulate their own glucuronidation, potentially increasing their biological activity or toxicity.[1] Conversely, the expression of other UGTs, like UGT1A isoforms, can be modulated by thyroid hormones in conjunction with 9-cis-RA, highlighting a complex interplay of signaling pathways in controlling retinoid homeostasis.[19]

Biological Functions and Pharmacological Relevance

While often viewed as an elimination product, 9-cis-RAG may have its own biological roles. Retinoyl glucuronides can act as a transport form or a pro-drug, being hydrolyzed by β-glucuronidases in target tissues to release the active retinoic acid.[1] This provides a mechanism for the controlled, localized delivery of the active compound. From a pharmacological perspective, understanding the glucuronidation of 9-cis-RA is vital. For orally administered retinoid drugs, intestinal glucuronidation can significantly impact their bioavailability.[1] Furthermore, since 9-cis-RA can inhibit the growth of various cancer cell lines, modulating its metabolism through the UGT pathway could be a strategy to enhance its therapeutic efficacy.[20]

Summary and Future Directions

The biosynthesis of 9-cis-retinoyl β-D-glucuronide is a key metabolic pathway governed by UDP-glucuronosyltransferases, particularly isoforms within the UGT1A and UGT2B families. This guide has detailed the core enzymatic reaction and provided robust, validated protocols for its study in a laboratory setting. The interplay between retinoids and the expression of UGT enzymes reveals a sophisticated regulatory network that is critical for maintaining retinoid homeostasis.

Future research should focus on definitively identifying all human UGT isoforms capable of metabolizing 9-cis-RA and characterizing their kinetic parameters. Elucidating the tissue-specific expression and regulation of these UGTs will provide deeper insights into the localized control of 9-cis-RA signaling. Furthermore, exploring the potential of UGT inhibitors or inducers to modulate the therapeutic effects of 9-cis-RA and other retinoids presents an exciting avenue for drug development.

References

-

Chen, G., et al. (2005). Effect of Retinoids on UDP-Glucuronosyltransferase 2B7 mRNA Expression in Caco-2 Cells. Drug Metabolism and Disposition, 33(1), 49-54. [Link]

-

Sass, J. O., Tzimas, G., & Nau, H. (1994). 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid. Life Sciences, 54(6), PL69-74. [Link]

-

Zile, M. H., et al. (1993). Glucuronidation of all-trans-retinoic acid in liposomal membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1151(2), 233-239. [Link]

-

Napoli, J. L. (2012). Retinoic acid synthesis and degradation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 172-182. [Link]

-

Mertz, J. R., et al. (1997). 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid. The Journal of Biological Chemistry, 272(18), 11744-11749. [Link]

-

Rowbotham, S. P., et al. (2010). Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans. Drug Metabolism and Disposition, 38(6), 991-997. [Link]

-

Bank, P. A., & Salyers, K. L. (1993). Glucuronidation of all-trans-retinoic acid and 5,6-epoxy-all-trans-retinoic acid. Activation of rat liver microsomal UDP-glucuronosyltransferase activity by alamethicin. Biochemical Pharmacology, 46(6), 1051-1057. [Link]

-

Sass, J. O., & Nau, H. (1995). Single-run Analysis of Isomers of retinoyl-beta-D-glucuronide and Retinoic Acid by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 672(2), 249-254. [Link]

-

Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566. [Link]

-

Kane, M. A. (2012). Analysis, occurrence, and function of 9-cis-retinoic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 10-20. [Link]

-

Kedishvili, N. Y. (2013). Enzymology of retinoic acid biosynthesis and degradation. Journal of Lipid Research, 54(7), 1744-1760. [Link]

-

Miller, D. A., & Zile, M. H. (1992). Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid. The Journal of Biological Chemistry, 267(1), 4-8. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 9-cis-Retinoic acid. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 73, 519-530. [Link]

-

Meyer, E., et al. (1994). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Scientia Agriculturae Bohemica, 26(4), 319-331. [Link]

-

Wikipedia. (n.d.). Glucuronidation. [Link]

-

Sass, J. O., et al. (1995). Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites. Drug Metabolism and Disposition, 23(8), 887-891. [Link]

-

Ohno, S., & Nakajin, S. (2009). Expression of UGT1A and UGT2B mRNA in human normal tissues and various cell lines. Drug Metabolism and Disposition, 37(1), 32-40. [Link]

-

Jokinen, V., et al. (2020). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. Lab on a Chip, 20(24), 4647-4656. [Link]

-

Kane, M. A. (2012). Analysis, occurrence, and function of 9-cis-retinoic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 10-20. [Link]

-

Berthou, F., et al. (2003). 9-cis-Retinoic acid regulation of four UGT isoforms in hepatocytes from rats with various thyroid states. Pharmaceutical Research, 20(11), 1836-1842. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. [Link]

-

Fujiwara, R., et al. (2012). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology, 3, 139. [Link]

-

Barua, A. B., & Olson, J. A. (1986). Characterization of retinoyl beta-glucuronide as a minor metabolite of retinoic acid in bile. The Journal of Biological Chemistry, 261(32), 14919-14924. [Link]

-

Clugston, R. D., & Blaner, W. S. (2012). A simplified overview of retinoid metabolism in a hypothetical cell. ResearchGate. [Link]

-

Patriche, E. L., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Romanian Biotechnological Letters, 19(6), 9877-9883. [Link]

-

Wikipedia. (n.d.). Glucuronosyltransferase. [Link]

-

XenoTech. (2021, October). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]

-

Chen, Y., & Li, Y. (2007). A Unique Cytoplasmic Localization of Retinoic Acid Receptor-γ and Its Regulations. The Journal of Biological Chemistry, 282(41), 30231-30240. [Link]

Sources

- 1. Effect of Retinoids on UDP-Glucuronosyltransferase 2B7 mRNA Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymology of retinoic acid biosynthesis and degradation. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Glucuronidation - Wikipedia [en.wikipedia.org]

- 8. Expression of UGT1A and UGT2B mRNA in human normal tissues and various cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 10. Role of UDP-glucuronosyltransferase isoforms in 13-cis retinoic acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucuronidation of all-trans-retinoic acid in liposomal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucuronidation of all-trans-retinoic acid and 5,6-epoxy-all-trans-retinoic acid. Activation of rat liver microsomal UDP-glucuronosyltransferase activity by alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single-run analysis of isomers of retinoyl-beta-D-glucuronide and retinoic acid by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]

- 18. sav.sk [sav.sk]

- 19. 9-cis-Retinoic acid regulation of four UGT isoforms in hepatocytes from rats with various thyroid states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

An In-Depth Technical Guide to the In Vivo Biological Functions of 9-cis-Retinoyl β-D-Glucuronide

Executive Summary

9-cis-Retinoyl β-D-Glucuronide (9-cis-RAG) is a principal endogenous metabolite of 9-cis-retinoic acid (9-cis-RA), a potent pan-agonist of both retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Historically viewed as a terminal metabolite destined for excretion, emerging evidence supports a more complex role for 9-cis-RAG within the intricate network of retinoid signaling. This technical guide synthesizes current knowledge on the in vivo biological functions of 9-cis-RAG, moving beyond the traditional detoxification paradigm. We explore its critical role as a biologically significant pro-drug, capable of delivering active 9-cis-RA to target tissues, and discuss its distinct pharmacokinetic profile which suggests potential therapeutic advantages over its parent compound. This document is intended for researchers, scientists, and drug development professionals engaged in retinoid biology, pharmacology, and therapeutics, providing a foundational understanding of 9-cis-RAG's function and detailed methodologies for its investigation.

Retinoid Metabolism: The Central Role of Glucuronidation

Vitamin A (retinol) and its derivatives, collectively known as retinoids, are indispensable for a multitude of physiological processes, including vision, immune function, cellular differentiation, and embryonic development. The biological activity of retinoids is primarily mediated by the acidic metabolite, retinoic acid (RA), which functions as a ligand for nuclear receptors. The metabolic cascade from dietary retinol to active RA is tightly regulated.

The conversion of retinol to RA proceeds through two oxidative steps, yielding all-trans-RA, the canonical ligand for RARs.[1] A stereoisomer, 9-cis-RA, also exists endogenously and is unique in its ability to bind with high affinity to both RARs and RXRs.[2] This dual agonism positions 9-cis-RA as a molecule with potentially broader regulatory impact than all-trans-RA.[3]

A major metabolic fate for both all-trans-RA and 9-cis-RA is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), which are highly expressed in the liver and other tissues.[4] This reaction attaches a hydrophilic glucuronide moiety to the carboxyl group of the retinoid, forming a retinoyl β-D-glucuronide. Specifically, 9-cis-RA is converted to 9-cis-RAG. While glucuronidation is a classic Phase II metabolic reaction that increases water solubility to facilitate excretion, this guide posits that for retinoids, it also represents a sophisticated mechanism for systemic transport and localized reactivation.

Caption: Metabolic pathway from Vitamin A to 9-cis-RAG.

The Pro-Drug Hypothesis: Localized Reactivation of Retinoid Signaling

The central thesis for the biological relevance of 9-cis-RAG in vivo is its function as a stable, transportable pro-drug that can be hydrolyzed back to the highly active 9-cis-RA in specific target tissues. This model provides a mechanism for delivering a potent signaling molecule with reduced systemic toxicity and enhanced tissue specificity.

The key to this hypothesis lies in the activity of β-glucuronidases, enzymes capable of cleaving the glucuronide bond.[5] Human β-glucuronidase is found within lysosomes and at the endoplasmic reticulum of various tissues, including the liver.[5][6] The synthesis of retinoyl glucuronide occurs in the liver, kidney, and intestinal mucosa, while its hydrolysis can occur in tissues expressing β-glucuronidase.[7] This creates a system where 9-cis-RAG can be synthesized in one location (e.g., the liver), transported systemically in a relatively inactive and less toxic form, and then reactivated upon reaching a target tissue with sufficient β-glucuronidase activity.

This localized conversion is therapeutically significant. Systemic administration of RA isomers is often limited by dose-dependent toxicity. By administering the glucuronide conjugate, the active, and more toxic, RA form is generated preferentially at the site of action, potentially widening the therapeutic window. Studies with all-trans-retinoyl glucuronide have demonstrated that it is significantly less teratogenic than all-trans-RA when administered orally, largely because it is absorbed more slowly and converted to the active acid at a much lower rate, preventing high peak concentrations of RA in the embryo.[8][9]

Caption: The pro-drug concept for 9-cis-RAG.

In Vivo Pharmacokinetics and Biological Effects

While direct, head-to-head pharmacokinetic comparisons of 9-cis-RAG and 9-cis-RA are not extensively published, data from studies on 9-cis-RA metabolism and analogous studies on all-trans-RAG provide critical insights.

Following oral administration of 9-cis-RA precursors in mice and rats, 9-cis-RAG was identified as a major metabolite in plasma and was distributed across all examined tissues.[2] In humans treated with oral 9-cis-RA, 9-cis-RAG was identified as a key urinary metabolite, indicating that glucuronidation is a significant clearance pathway.[10]

Comparative studies on the all-trans isomers offer a compelling parallel. Orally administered all-trans-retinoyl β-glucuronide (all-trans-RAG) is absorbed much more slowly than all-trans-RA.[8] This difference in absorption kinetics is crucial, as it prevents the sharp, high-concentration plasma spikes associated with RA toxicity. Furthermore, studies in mice have shown that unlike RA, sustained blood levels of the parent glucuronide can be achieved with chronic daily administration, suggesting a more stable pharmacokinetic profile.[11]

Table 1: Conceptual Pharmacokinetic and Biological Profile Comparison

| Parameter | 9-cis-Retinoic Acid (9-cis-RA) | 9-cis-Retinoyl β-D-Glucuronide (9-cis-RAG) | Rationale/Implication |

| Water Solubility | Low | High | Improved formulation potential for 9-cis-RAG. |

| Absorption Rate (Oral) | Rapid | Slow | Slower absorption of 9-cis-RAG may lead to lower Cmax and reduced peak-dose toxicity.[8] |

| Systemic Half-life | Short (induces its own metabolism) | Potentially longer | Sustained blood levels may be achievable, offering a more consistent therapeutic effect.[11] |

| Receptor Binding | High affinity (RAR & RXR) | Likely none (requires hydrolysis) | Functions as a pro-drug; activity is dependent on tissue-specific enzymatic conversion. |

| Toxicity/Teratogenicity | High | Significantly lower | Reduced toxicity makes 9-cis-RAG a potentially safer therapeutic agent.[9][11] |

The biological activity of retinoyl glucuronides has been demonstrated to be comparable to their parent acids but with a significantly improved safety profile. For instance, topically applied retinoyl glucuronide is as effective as retinoic acid in treating acne but with fewer side effects.[1] In cancer models, all-trans-RAG inhibited tumor growth in nude mice with efficacy comparable to all-trans-RA, but without the adverse physical side effects.[11] These findings strongly support the potential of 9-cis-RAG to act as a safer, more tolerable alternative for delivering 9-cis-RA bioactivity in vivo.

Key Experimental Protocols for In Vivo Investigation

Investigating the biological functions of 9-cis-RAG requires precise analytical methods and well-designed in vivo experiments. The inherent instability of retinoids to light and oxidation necessitates careful handling throughout all procedures.

Protocol 4.1: Quantification of 9-cis-RAG in Biological Matrices

Causality: Accurate quantification of 9-cis-RAG and its parent compound, 9-cis-RA, in plasma and tissues is fundamental to understanding its pharmacokinetics and metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to distinguish between closely related isomers.

Methodology:

-

Sample Collection: Collect blood into EDTA-containing tubes. Harvest tissues immediately and flash-freeze in liquid nitrogen. All procedures must be performed under yellow or red light to prevent photoisomerization.

-

Extraction:

-

To 100 µL of plasma or homogenized tissue, add an internal standard (e.g., a deuterated or ¹³C-labeled retinoid standard).

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). A shallow gradient is required to resolve 9-cis, 13-cis, and all-trans isomers.

-

Mass Spectrometry: Operate in electrospray ionization (ESI) positive mode. Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for 9-cis-RAG, 9-cis-RA, and the internal standard.

-

Protocol 4.2: Assessing the Pro-Drug Effect on Gene Expression

Causality: This protocol is designed to provide functional evidence of the pro-drug hypothesis. By administering 9-cis-RAG and measuring the expression of known retinoid-responsive genes, one can validate that the compound is not only delivered to target tissues but is also converted into its biologically active form, 9-cis-RA, which then modulates gene transcription.

Methodology:

-

Animal Dosing: Administer equimolar doses of 9-cis-RAG, 9-cis-RA (positive control), and vehicle (negative control) to cohorts of mice via oral gavage or subcutaneous injection.

-

Tissue Harvesting: At a predetermined time point post-dosing (e.g., 6 hours, based on expected Cmax), euthanize the animals and harvest target tissues known to be responsive to retinoids (e.g., liver, kidney, skin). Flash-freeze samples in liquid nitrogen.

-

RNA Extraction: Isolate total RNA from ~20-30 mg of tissue using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions. Assess RNA quality and quantity via spectrophotometry.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using a SYBR Green or TaqMan-based assay.

-

Analyze the expression of target genes known to be regulated by RAR/RXR activation (e.g., RARB, CYP26A1, HOXB1).

-

Normalize target gene expression to a stable housekeeping gene (e.g., GAPDH, Actb).

-

Calculate the relative fold change in gene expression compared to the vehicle-treated group.

-

Caption: Workflow for assessing in vivo biological activity.

Future Directions and Unanswered Questions

The study of 9-cis-RAG is a burgeoning field with significant therapeutic potential. While the pro-drug model is well-supported, several questions remain:

-

Direct Activity: Does 9-cis-RAG possess any intrinsic biological activity, or are all its effects mediated through hydrolysis to 9-cis-RA?

-

Transporter Proteins: Are specific transporters involved in the cellular uptake and efflux of 9-cis-RAG, and do they contribute to its tissue-specific distribution?

-

Enzymatic Regulation: How is the expression and activity of tissue β-glucuronidases regulated, and does this regulation play a role in controlling retinoid signaling in health and disease?

-

Therapeutic Applications: Can 9-cis-RAG be developed as a clinical pro-drug for indications where 9-cis-RA has shown promise, such as in neuroblastoma, other cancers, or metabolic disorders, but with an improved safety profile?[3][11]

Addressing these questions will further elucidate the sophisticated role of glucuronidation in retinoid biology and may unlock new therapeutic strategies for a wide range of diseases.

References

-

IARC Working Group on the Evaluation of Cancer-Preventive Agents. (1999). 9-cis-Retinoic acid. In IARC Handbooks of Cancer Prevention, Volume 3: Retinoids (pp. 189-206). IARC Press. [Link]

-

Barua, A. B. (1997). Retinoyl beta-glucuronide: a biologically active form of vitamin A. Nutrition reviews, 55(7), 259–267. [Link]

-

Sass, J. O., Tzimas, G., & Nau, H. (1994). 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid. Life sciences, 54(6), PL69–PL74. [Link]

-

Sass, J. O., Masgrau, E., Saurat, J. H., & Nau, H. (1995). Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites. Drug metabolism and disposition: the biological fate of chemicals, 23(8), 887–891. [Link]

-

Hill, D. L., & Kalin, J. R. (1997). The Efficacy of 9-cis Retinoic Acid in Experimental Models of Cancer. Journal of the American Academy of Dermatology, 37(2 Pt 2), S28-32. [Link]

-

Lippel, K., & Olson, J. A. (1968). Biosynthesis of beta-glucuronides of retinol and of retinoic acid in vivo and in vitro. The Journal of lipid research, 9(2), 168–175. [Link]

-

Gunning, D. B., Barua, A. B., & Olson, J. A. (1993). Comparative teratogenicity and metabolism of all-trans retinoic acid, all-trans retinoyl beta-glucose, and all-trans retinoyl beta-glucuronide in pregnant Sprague-Dawley rats. Teratology, 47(1), 29–36. [Link]

-

Miller, M. S., & Zile, M. H. (1992). Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid. Journal of lipid research, 33(1), 57–63. [Link]

-

Zile, M. H., Inzes, A. C., & DeLuca, H. F. (1982). Metabolism of all-trans-retinoic acid in the vitamin A-deficient rat. Journal of Biological Chemistry, 257(7), 3544–3550. [Link]

-

Nau, H. (1996). Chemical structure--teratogenicity relationships, toxicokinetics and metabolism in risk assessment of retinoids. Reproduction, fertility, and development, 8(4), 585–592. [Link]

-

Genchi, G., Wang, W., Barua, A., Bidlack, W. R., & Olson, J. A. (1996). Formation of beta-glucuronides and of beta-galacturonides of various retinoids catalyzed by induced and noninduced microsomal UDP-glucuronosyltransferases of rat liver. Biochimica et biophysica acta, 1289(2), 284–290. [Link]

-

Barua, A. B., & Olson, J. A. (2004). Retinoyl beta-glucuronide: a biologically active interesting retinoid. The Journal of nutrition, 134(1), 286S–289S. [Link]

-

Kunjappu, M. J., Amann, P. M., Wanner, R., & Oesch, F. (2012). Esterase 22 and beta-glucuronidase hydrolyze retinoids in mouse liver. The Journal of biological chemistry, 287(11), 8344–8355. [Link]

-

Wiegand, U. W., Chou, R. C., & Lunte, C. E. (1996). Determination of retinoids by liquid chromatography with electrochemical detection. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1227–1235. [Link]

-

Wikipedia contributors. (2023, December 1). β-Glucuronidase. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

Sources

- 1. Retinoyl beta-glucuronide: a biologically active form of vitamin A [pubmed.ncbi.nlm.nih.gov]

- 2. 9-cis-retinoyl-beta-D-glucuronide is a major metabolite of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoids in neuroblastoma therapy: distinct biological properties of 9-cis- and all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of retinoyl-beta-glucuronide, a biologically active metabolite of all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esterase 22 and beta-glucuronidase hydrolyze retinoids in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of beta-glucuronides of retinol and of retinoic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative teratogenicity and metabolism of all-trans retinoic acid, all-trans retinoyl beta-glucose, and all-trans retinoyl beta-glucuronide in pregnant Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Retinoids on UDP-Glucuronosyltransferase 2B7 mRNA Expression in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]